molecular formula C17H28ClNO3 B2833767 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 56354-14-4

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2833767
CAS No.: 56354-14-4
M. Wt: 329.87
InChI Key: VHOYFDQCJRJUNU-UHFFFAOYSA-N
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Description

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, a morpholine ring, and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with morpholine to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Isopropyl-5-methylphenoxy)acetyl-N-phenylhydrazine carbothioamide
  • 3-(2-Isopropyl-5-methylphenoxy)pyrrolidine

Uniqueness

1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenoxy group and a morpholine ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(5-methyl-2-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-13(2)16-5-4-14(3)10-17(16)21-12-15(19)11-18-6-8-20-9-7-18;/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOYFDQCJRJUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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